molecular formula C19H18Br2FN7O B11530072 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11530072
M. Wt: 539.2 g/mol
InChI Key: YWJZTZKOOAWDBZ-RMORIDSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazine ring, a hydrazinyl group, and multiple halogen substitutions, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 3,5-dibromo-2-methoxybenzaldehyde: This intermediate can be synthesized through the bromination of 2-methoxybenzaldehyde using bromine in the presence of a suitable catalyst.

    Formation of the hydrazone: The 3,5-dibromo-2-methoxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation with 4-fluorophenyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine: The hydrazone is subsequently condensed with 4-fluorophenyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
  • 6-[(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and halogen substitutions, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H18Br2FN7O

Molecular Weight

539.2 g/mol

IUPAC Name

4-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H18Br2FN7O/c1-29(2)19-26-17(24-14-6-4-13(22)5-7-14)25-18(27-19)28-23-10-11-8-12(20)9-15(21)16(11)30-3/h4-10H,1-3H3,(H2,24,25,26,27,28)/b23-10-

InChI Key

YWJZTZKOOAWDBZ-RMORIDSASA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.